molecular formula C14H11Cl2NO5S B5861100 2,4-Dichloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid

2,4-Dichloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid

Cat. No.: B5861100
M. Wt: 376.2 g/mol
InChI Key: NRPBJEMEHKHKFB-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid: is a chemical compound with the molecular formula C14H11Cl2NO5S It is characterized by the presence of two chlorine atoms, a methoxy group, and a sulfamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted benzoic acids
  • Oxidized or reduced derivatives
  • Coupled products with various aryl or alkyl groups

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and pathways.

Biology:

Medicine:

Industry:

  • Utilized in the production of pharmaceuticals and agrochemicals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like α-glucosidase and α-amylase, thereby preventing the breakdown of carbohydrates and reducing postprandial blood glucose levels . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison:

  • 2,4-Dichloro-5-sulfamoylbenzoic acid : Lacks the methoxy group, which may affect its reactivity and biological activity.
  • 2,4-Dichloro-5-methoxyphenylboronic acid : Contains a boronic acid group instead of a sulfamoyl group, leading to different chemical properties and applications.

Uniqueness: 2,4-Dichloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid is unique due to the presence of both methoxy and sulfamoyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO5S/c1-22-9-4-2-8(3-5-9)17-23(20,21)13-6-10(14(18)19)11(15)7-12(13)16/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPBJEMEHKHKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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